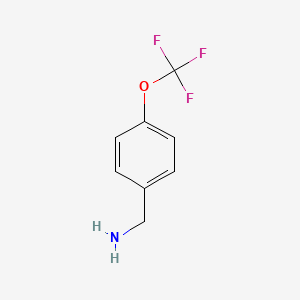

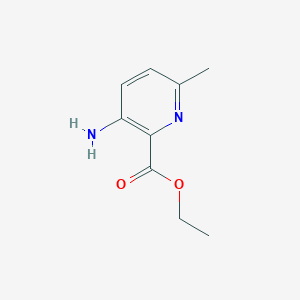

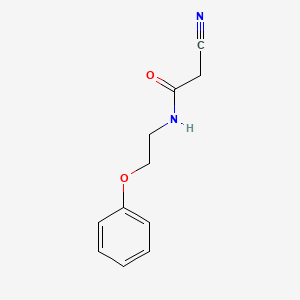

![molecular formula C9H6N2OS B1296857 [1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮 CAS No. 3042-01-1](/img/structure/B1296857.png)

[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮

描述

“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” is a chemical compound that has been studied for its potential applications in various fields . It is a part of the benzimidazole family, which is known for its diverse therapeutic applications .

Synthesis Analysis

The synthesis of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” involves the use of 2-mercaptobenzimidazoles in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of thiazole ring to a benzimidazole moiety . An optimized method for the synthesis of new 2-substituted-thiazolo[2,3-a]benzimidazole-3(2H)-ones was developed which enabled the target compounds to be obtained in relative good yields through one pot process .Molecular Structure Analysis

The molecular structure of “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” has been characterized by Infra Red, 1H-NMR, 13C-NMR, and Mass spectroscopy . The molecular structures were confirmed by X-ray single crystallography in different space groups .Chemical Reactions Analysis

The chemical reactions involving “[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” include alkylation, aralkylation, and bromoalkylation, which subsequently underwent intramolecular cyclisation to give the fused tricyclic ring 3,4-dihydro-2H-[1,3]thiazino[3,2-a]benzimidazole .Physical And Chemical Properties Analysis

“[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one” appears as a pale yellow crystalline powder with a molecular formula of C11H6N4OS. It has a molecular weight of 242.25 g/mol and a melting point of 350-351°C. It is soluble in water, ethanol, and acetonitrile.科学研究应用

抗微生物活性

[1,3]噻唑并[3,2-a]苯并咪唑-3(2H)-酮及其衍生物已被探索其抗微生物特性。Rida等人(1986)合成了这种化合物的各种衍生物,并对它们进行了抗微生物活性测试,突出了这些化合物在对抗细菌感染中的潜在用途 (Rida et al., 1986)。

新型支架的合成

该化合物已被用于合成新型化学支架。Keivanloo等人(2018)展示了一种一锅合成方法,用于创建一种噻唑并[3,2-a]苯并咪唑连接的喹唑啉支架,这对于开发用于各种应用的新化学实体可能具有重要意义 (Keivanloo et al., 2018)。

功能化苯并咪唑酮的获取

Andreoli等人(2015)报道了通过噻唑并[3,2-a]苯并咪唑合环开启合成功能化苯并咪唑酮,这可能导致具有潜在药用应用的化合物的产生 (Andreoli et al., 2015)。

抗氧化性质

Dianov(2007)合成了噻唑苯并咪唑的3-氨基衍生物,并对其进行了抗氧化性质测试,显示了它们在与氧化应激相关的应用中的潜力 (Dianov, 2007)。

抗肿瘤活性

Chimirri等人(2001)合成了一系列噻唑并[3,4-a]苯并咪唑,并对其进行了抗肿瘤活性评估,表明它们在癌症治疗中的潜力 (Chimirri et al., 2001)。

未来方向

作用机制

Target of Action

Similar compounds, such as thiazolo[3,2-a]pyrimidines, have shown prominent antibacterial activity against escherichia coli and pseudomonas aeruginosa .

Mode of Action

It’s worth noting that related compounds have demonstrated the ability to cleave dna , which could suggest a similar mechanism for [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one.

Biochemical Pathways

Related compounds such as thiazolopyrimidines have been reported to inhibit acyl-acp thioesterase , which plays a crucial role in fatty acid metabolism.

Result of Action

Related compounds have shown antibacterial, antioxidant, and dna cleavage activities . These activities suggest that [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may have similar effects.

Action Environment

It’s worth noting that the synthesis of related compounds has been successfully performed under aqueous conditions , suggesting that [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one might also be stable in such environments.

生化分析

Biochemical Properties

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and thereby exerting anti-inflammatory effects . Additionally, this compound interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), leading to the modulation of gene expression . The nature of these interactions often involves the binding of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one to the active sites of enzymes or to specific domains of proteins, resulting in altered biochemical activity.

Cellular Effects

The effects of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one on various cell types and cellular processes are profound. In cancer cells, this compound induces apoptosis by activating caspases and increasing the expression of pro-apoptotic genes . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and survival . Furthermore, [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one influences cellular metabolism by modulating the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity and leading to downstream effects on biochemical pathways . For example, the inhibition of cyclooxygenase by this compound reduces the production of pro-inflammatory prostaglandins . Additionally, [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can modulate gene expression by interacting with transcription factors such as NF-κB, leading to changes in the expression of genes involved in inflammation and cell survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that prolonged exposure to [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can lead to sustained changes in cellular function, such as persistent inhibition of cell proliferation and induction of apoptosis . These effects are often dose-dependent and can vary based on the specific cell type being studied .

Dosage Effects in Animal Models

The effects of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in animal models vary with different dosages. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At higher doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve therapeutic effects, but exceeding this threshold can lead to adverse outcomes . These findings highlight the importance of dosage optimization in the therapeutic application of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one.

Metabolic Pathways

[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . Additionally, [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can affect metabolic flux by modulating the activity of key metabolic enzymes, thereby influencing the levels of various metabolites within the cell .

Transport and Distribution

The transport and distribution of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, and it can bind to intracellular proteins, affecting its localization and accumulation . These interactions can influence the bioavailability and efficacy of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in different tissues .

Subcellular Localization

The subcellular localization of [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . In the nucleus, [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can interact with transcription factors and modulate gene expression . In the mitochondria, it can affect mitochondrial function and induce apoptosis . These localization patterns are essential for the compound’s biological activity and therapeutic potential .

属性

IUPAC Name |

[1,3]thiazolo[3,2-a]benzimidazol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2OS/c12-8-5-13-9-10-6-3-1-2-4-7(6)11(8)9/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFXICROPFOOZFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N2C3=CC=CC=C3N=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284120 | |

| Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3042-01-1 | |

| Record name | 3042-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35794 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,3]Thiazolo[3,2-a]benzimidazol-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-thia-2,7-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),6,8,10-tetraen-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives that contribute to their biological activity?

A1: Research indicates that the presence of specific substituents at the 2-position of the thiazolo[3,2-a]benzimidazol-3(2H)-one core significantly influences biological activity. For instance, studies on 2-arylidene derivatives as potential transcription inhibitors highlighted the importance of hydroxy or dialkylamino groups at the para or meta position of the arylidene fragment for enhanced activity. Similarly, modifications at the 2-position with various aryl groups are crucial for the selective inhibition of nucleotide pyrophosphatase/phosphodiesterase1 (NPP1).

Q2: How does the reactivity of thiazolo[3,2-a]benzimidazol-3(2H)-one enable the synthesis of diverse derivatives?

A2: The 2-methylene carbon atom in thiazolo[3,2-a]benzimidazol-3(2H)-one exhibits significant nucleophilic reactivity. This reactivity allows for diverse modifications at this position. Researchers have successfully synthesized 2-isatinylidene and 2-arylazo derivatives, demonstrating the versatility of this core structure for developing new compounds with potential biological applications.

Q3: What are the potential applications of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives in medicinal chemistry?

A3: Research suggests that thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives hold promise for various medicinal applications:

- Antimicrobial agents: Studies have explored their in vitro antimicrobial activities against different bacterial and fungal species. ,

- Antitrichinellosis agents: Derivatives have shown potential for treating trichinellosis, a parasitic disease.

- Transcription inhibitors: Certain derivatives exhibit the ability to inhibit in vitro transcription, suggesting potential as anticancer or antiviral agents.

- Nucleotide pyrophosphatase/phosphodiesterase1 (NPP1) inhibitors: Selective inhibition of NPP1 has implications for treating various diseases, including cancer and inflammatory disorders.

Q4: What insights can electrochemical studies provide about thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives?

A4: Electrochemical investigations, particularly on 2-arylazothiazolo[3,2-a]benzimidazol-3(2H)-ones, have shed light on their reduction mechanisms under various pH conditions. These studies utilize techniques like polarography and pKa determination to understand how these compounds behave in different chemical environments, which can be valuable for optimizing their use in diverse applications.

Q5: How does the synthesis of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives incorporate other heterocyclic systems?

A5: Researchers have explored incorporating the thiazolo[3,2-a]benzimidazol-3(2H)-one moiety into diverse heterocyclic systems. For example, reactions with α-chloroketones and hydrazonyl chlorides yield 1,3-thiazole and 1,3,4-thiadiazole derivatives. Further expansion with diazonium salts of specific pyrazole and triazole derivatives leads to the formation of pyrazolo[5,1-c]-1,2,4-triazine and 1,2,4-triazolo[5,1-c]-1,2,4-triazine derivatives, respectively. This integration of different heterocyclic systems expands the chemical diversity and potentially leads to unique biological profiles.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

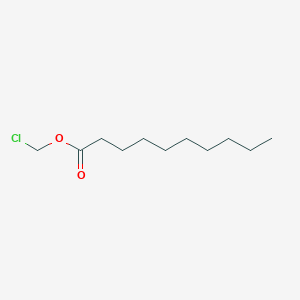

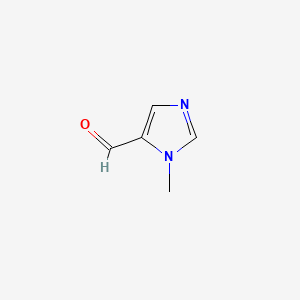

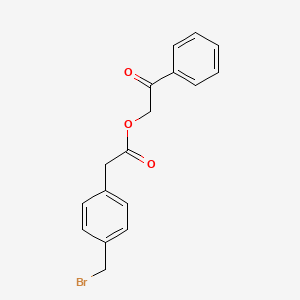

![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)